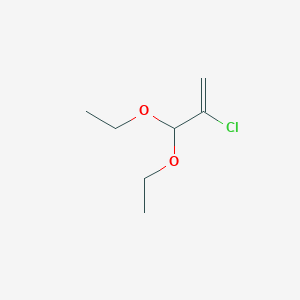
Carbonic acid, 1-chloro-1-methylethyl 4-nitrophenyl ester
Vue d'ensemble
Description
“Carbonic acid, 1-chloro-1-methylethyl 4-nitrophenyl ester” is a chemical compound that has garnered significant attention in various fields of research and industry. Its molecular formula is C10H10ClNO5 and it has a molecular weight of 259.64 g/mol . It is also known by the synonym "2-Chloropropan-2-yl (4-nitrophenyl) carbonate" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbonyl group flanked by two alkoxy groups . The general structure of these carbonates is R−O−C (=O)−O−R’ .Applications De Recherche Scientifique
Fragrance Material Review
- Carbonic acid, methyl phenylmethyl ester, a related compound, has been used as a fragrance ingredient. It's part of the fragrance structural group Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) and has been subject to toxicologic and dermatologic reviews (McGinty, Letizia, & Api, 2012).
Esterase Activity Studies
- Studies on the esterase activity of bovine zinc and cobalt carbonic anhydrases have explored the hydrolysis rates of nitrophenyl esters, indicating the role of these compounds in enzymatic reactions (Thorslund & Lindskog, 1967).
Acidity Constants Determination
- Research on determining acidity constants of enolisable compounds, including nitroacetic acid ethyl ester, shows the application of these compounds in studying molecular structure-activity relationships (Mofaddel, Bar, Villemin, & Desbène, 2004).
Polymerization and Catalysis
- The synthesis and polymerization of peptide p-nitrophenyl esters, which involve compounds similar to carbonic acid, 1-chloro-1-methylethyl 4-nitrophenyl ester, demonstrate their use in the formation of sequential polypeptides and catalysis (Stewart, 1965).
Quantum Dot Applications
- Incorporating graphitic carbon nitride quantum dots in polymer solar cells, as seen in studies involving phenyl-C61-butyric acid methyl ester, highlights the potential of similar compounds in enhancing solar cell efficiency (Chen et al., 2016).
Chemoenzymatic Epoxidation
- Monoperoxy carbonic acid methyl ester, a similar compound, has been used in lipase-catalyzed perhydrolysis for the selective and efficient epoxidation of olefins, showcasing the potential of esters in organic synthesis (Rüsch gen. Klaas and Warwel, 1999).
Propriétés
IUPAC Name |
2-chloropropan-2-yl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c1-10(2,11)17-9(13)16-8-5-3-7(4-6-8)12(14)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIZWXPIZBYFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614423 | |
| Record name | 2-Chloropropan-2-yl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179419-26-2 | |
| Record name | 2-Chloropropan-2-yl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
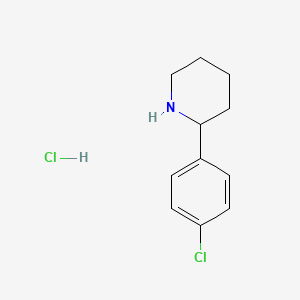
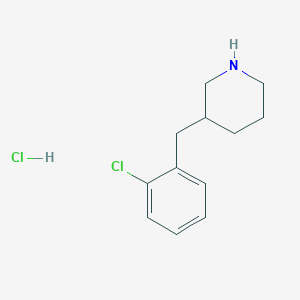

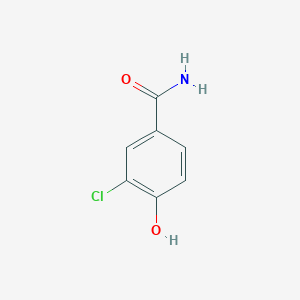
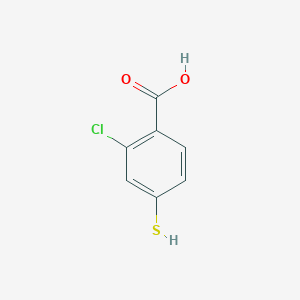
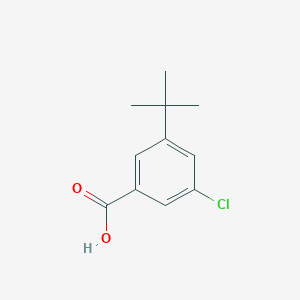
![Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B3024597.png)
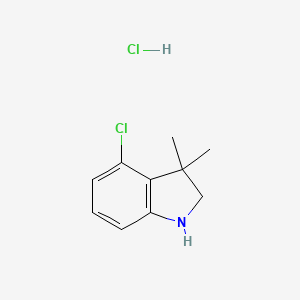
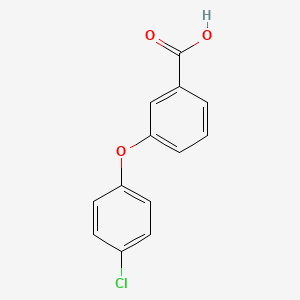
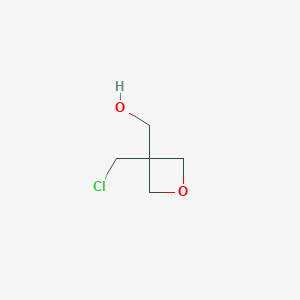
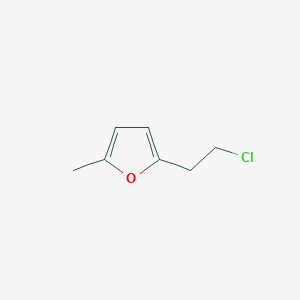
![3-Chloroimidazo[1,2-a]pyridine](/img/structure/B3024605.png)

